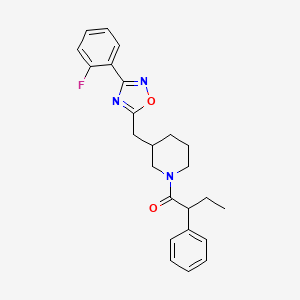
1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,4-oxadiazole ring could be formed through a cyclization reaction . The piperidine ring could be formed through a cyclization or a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole and piperidine rings would likely cause the molecule to have a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the 1,2,4-oxadiazole ring might be able to participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might make the compound more lipophilic, affecting its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen
Biological Activities and Therapeutic Potentials
1,3,4-Oxadiazole bearing compounds, including those with piperidine derivatives, have attracted considerable attention due to their wide range of biological activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antibacterial properties against both Gram-negative and Gram-positive bacteria, displaying moderate to significant activity (H. Khalid et al., 2016). This underscores the potential of such compounds in addressing the growing concern of antibiotic resistance.
Moreover, the same class of compounds has been explored for their anticancer properties. Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (A. Fadda et al., 2012). The selective targeting of cancer cells while minimizing effects on healthy cells is a critical focus in cancer therapy development, and compounds within this chemical framework offer promising leads.
Material Science Applications
The research on fluorinated poly(1,3,4-oxadiazole-ether-imide)s highlights another dimension of applications for oxadiazole derivatives, particularly in material science (C. Hamciuc et al., 2005). These polymers exhibit high thermal stability, solubility in polar organic solvents, and potential for creating smooth, pinhole-free surfaces. Such characteristics are valuable for developing advanced materials with specific applications in electronics, coatings, and as components in high-performance composites.
Drug Development and Pharmacological Studies
The identification and pharmacological evaluation of compounds like ADX47273, a potent and selective metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator, exemplify the therapeutic relevance of these chemical structures (Feng Liu et al., 2008). Such compounds can enhance N-methyl-D-aspartate (NMDA) receptor function, suggesting a novel approach for treating neurological disorders, including schizophrenia. The study demonstrated preclinical antipsychotic-like and procognitive activities, indicating the potential of these compounds in developing new treatments for complex brain disorders.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-2-19(18-10-4-3-5-11-18)24(29)28-14-8-9-17(16-28)15-22-26-23(27-30-22)20-12-6-7-13-21(20)25/h3-7,10-13,17,19H,2,8-9,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWLVGBLFFFMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)
![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)

![8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2773474.png)
![Methyl 6-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2773477.png)
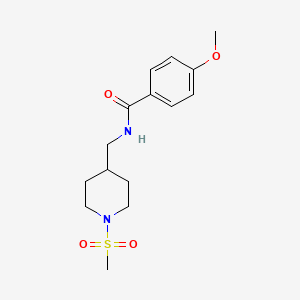
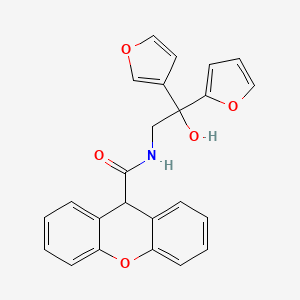
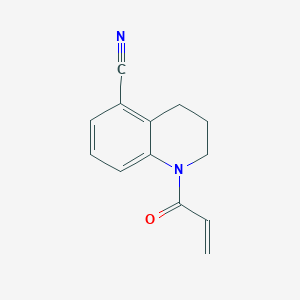
![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773485.png)

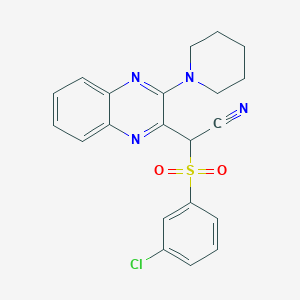
![[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2773490.png)
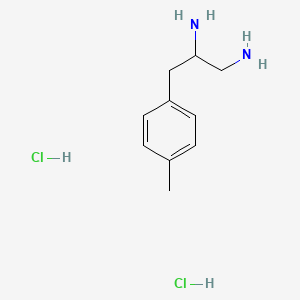
![3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2773493.png)